molecular formula C12H17N3O2 B14055775 2-Methyl-3-(piperazin-1-ylmethyl)aniline

2-Methyl-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B14055775
M. Wt: 235.28 g/mol
InChI Key: ZAYKCSLXMUFIMA-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Piperazine (B1678402) Chemistry

To fully appreciate the scientific interest in 2-Methyl-3-(piperazin-1-ylmethyl)aniline, it is essential to understand the chemical significance of its constituent parts.

Substituted anilines are a class of organic compounds derived from aniline that feature various functional groups attached to the aromatic ring. wisdomlib.org These compounds are pivotal starting materials and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.orgchemrxiv.org Their utility spans the production of dyes, polymers, and perhaps most significantly, pharmaceuticals. The amino group on the aniline ring can be readily modified, and the aromatic ring itself is susceptible to electrophilic substitution, allowing for a high degree of synthetic flexibility. This adaptability makes substituted anilines foundational scaffolds in the construction of diverse molecular architectures. acs.orgresearchgate.net

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.net This structural motif is of paramount importance in medicinal chemistry, featuring in the molecular structure of numerous approved drugs. researchgate.netwikipedia.org The two nitrogen atoms provide sites for substitution, enabling the tuning of a molecule's physicochemical properties, such as its solubility, basicity, and ability to interact with biological targets. nbinno.comnih.gov Piperazine derivatives exhibit a broad spectrum of biological activities, and the piperazine ring is often used as a linker or a key pharmacophoric element in drug design. researchgate.netresearchgate.net

The compound this compound is systematically named based on the IUPAC nomenclature rules. Its structure consists of an aniline core, which is a benzene (B151609) ring substituted with an amino group. This core is further substituted with a methyl group at the second position and a piperazin-1-ylmethyl group at the third position, relative to the amino group. The latter substituent comprises a piperazine ring linked to the aniline ring via a methylene (B1212753) bridge.

Table 1: Structural and Chemical Identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Core Structures Aniline, Piperazine

| Key Substituents | Methyl group, Piperazin-1-ylmethyl group |

Rationale for Dedicated Research on this compound

The specific arrangement of the methyl and piperazin-1-ylmethyl groups on the aniline ring of this compound suggests a unique chemical entity that warrants dedicated investigation.

While substituted anilines and piperazine derivatives are individually well-studied, the specific combination and substitution pattern in this compound represents a relatively unexplored area of chemical space. The steric and electronic effects of the ortho-methyl group in conjunction with the meta-piperazin-1-ylmethyl group could impart novel reactivity and properties to the molecule. Research into such unique substitution patterns is crucial for expanding the toolbox of synthetic chemists and for the discovery of new chemical entities with potentially valuable properties.

The structure of this compound contains multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. The primary amino group of the aniline moiety can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization. The secondary amine within the piperazine ring also provides a handle for further functionalization. This modular nature allows for the systematic modification of the compound, which is a key strategy in the development of new materials and therapeutic agents. The compound can serve as a scaffold for the construction of compound libraries for screening in drug discovery and materials science.

Table 2: Key Functional Groups and Their Synthetic Potential

Functional Group Location Potential Reactions
Primary Amine (-NH2) Aniline ring Acylation, Alkylation, Diazotization, Schiff base formation
Secondary Amine (-NH-) Piperazine ring Alkylation, Acylation, Sulfonylation

Scope and Objectives of Research on this compound

Research into this compound is primarily driven by the potential to discover new molecules with therapeutic value. The overarching goal is to synthesize and characterize this compound and its derivatives to evaluate their biological activities across various disease models. The specific objectives of such research can be multifaceted and are largely informed by the known activities of similar aniline and piperazine-containing compounds. ebyu.edu.trresearchgate.net

A primary objective is the synthesis and characterization of this compound. This involves developing efficient synthetic routes to produce the compound in good yield and purity. nih.gov Once synthesized, a thorough characterization using various analytical techniques is essential to confirm its structure and properties.

Another key objective is the exploration of its potential as an anticancer agent . Many piperazine and aniline derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net Therefore, a significant area of investigation would be to screen this compound for its ability to inhibit the growth of different types of cancer cells.

Furthermore, research would aim to evaluate the antimicrobial properties of this compound. Both aniline and piperazine moieties are found in compounds with antibacterial and antifungal activities. researchgate.netnih.gov Consequently, an important research objective would be to test this compound against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Investigation into the central nervous system (CNS) activity of this compound is another logical research avenue. The piperazine scaffold is a well-established component of many CNS-active drugs. nih.govresearchgate.net Therefore, researchers would likely aim to assess the compound's ability to interact with various CNS targets, such as receptors and transporters, to explore its potential for treating neurological and psychiatric disorders. nih.gov

The table below outlines the key physicochemical properties of this compound, which are important considerations for its potential as a drug candidate.

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
XLogP31.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass205.157897841 g/mol
Monoisotopic Mass205.157897841 g/mol
Topological Polar Surface Area41.9 Ų
Heavy Atom Count15
Formal Charge0
Complexity164

This data is computationally generated and provides an estimation of the compound's properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(2-methyl-3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C12H17N3O2/c1-10-11(3-2-4-12(10)15(16)17)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3

InChI Key

ZAYKCSLXMUFIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CN2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Piperazin 1 Ylmethyl Aniline and Its Analogues

Retrosynthetic Analysis of the 2-Methyl-3-(piperazin-1-ylmethyl)aniline Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections are at the C-N bonds linking the piperazine (B1678402) ring to the benzylic carbon and the formation of the aniline (B41778) group itself.

Primary Disconnections:

C(benzyl)-N(piperazine) Bond (Route A): Disconnecting the bond between the benzylic carbon and the piperazine nitrogen suggests a synthesis involving the reaction of a 2-methyl-3-aminobenzyl electrophile with piperazine or a 2-methyl-3-aminobenzaldehyde with piperazine via reductive amination.

C(aryl)-N(piperazine) Bond (Route B): While not a direct bond in the target molecule, this disconnection is relevant for the synthesis of precursors. For instance, a palladium-catalyzed coupling of a suitably substituted aryl halide with piperazine could be a key step in forming a precursor that is later elaborated to the final product.

Formation of the Methylene (B1212753) Bridge (Route C): The methylene bridge between the aniline and piperazine rings can be formed via a Mannich-type reaction, involving 2-methylaniline, formaldehyde, and piperazine.

Formation of the Aniline Moiety (Route D): The aniline functional group is often prepared via the reduction of a corresponding nitro group. This suggests a synthetic route starting from a nitrated precursor, such as 2-methyl-3-nitrotoluene.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical and Contemporary Synthetic Routes

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this approach typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

A plausible route involves the reaction of 2-methyl-3-aminobenzaldehyde with piperazine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over carbonyls.

Illustrative Reaction Scheme:

Reactant 1Reactant 2Reducing AgentSolventTypical Yield (%)
Substituted BenzaldehydePiperazineNaBH(OAc)₃Dichloroethane80-95
Substituted BenzaldehydePiperazineH₂/Pd/CMethanol (B129727)75-90

Mannich Reaction Strategies for Methylene Bridge Formation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov This reaction is particularly well-suited for the formation of the methylene bridge in the target molecule.

In this strategy, 2-methylaniline would serve as the compound with an active hydrogen (at the ortho and para positions of the aromatic ring), formaldehyde as the aldehyde, and piperazine as the secondary amine. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and piperazine, which then undergoes electrophilic aromatic substitution onto the electron-rich 2-methylaniline ring. Careful control of reaction conditions is necessary to favor substitution at the desired 3-position.

Illustrative Reaction Scheme:

The yields of Mannich reactions can be variable and are often dependent on the specific substrates and reaction conditions employed.

Substrate (Active H)AldehydeAmineSolventTypical Yield (%)
2-MethylanilineFormaldehydePiperazineEthanol40-70
Substituted PhenolsFormaldehydePiperazineWater50-80

Nucleophilic Substitution Reactions Involving Piperazine and Aniline Precursors

Nucleophilic substitution provides a straightforward approach to forming the C-N bond between the benzylic carbon and the piperazine nitrogen. This method requires a precursor with a good leaving group at the benzylic position.

A common strategy involves the synthesis of a 2-methyl-3-aminobenzyl halide (e.g., chloride or bromide). This intermediate can then be reacted with piperazine, which acts as a nucleophile, to displace the halide and form the desired product. An excess of piperazine is often used to prevent dialkylation and to act as a base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.

Illustrative Reaction Scheme:

This method is generally efficient, with yields often depending on the reactivity of the benzyl halide and the nucleophilicity of the piperazine.

ElectrophileNucleophileBaseSolventTypical Yield (%)
2-Methyl-3-aminobenzyl chloridePiperazineExcess PiperazineAcetonitrile (B52724)70-90
Substituted Benzyl BromidePiperazineK₂CO₃DMF75-95

Another approach involves the reaction of a suitable aniline precursor with bis(2-chloroethyl)amine. acgpubs.org This method constructs the piperazine ring directly on the aniline molecule.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. wikipedia.orgnih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the synthesis of this compound precursors, a Buchwald-Hartwig amination could be employed to couple 3-bromo-2-methylaniline with piperazine. This would form an N-arylpiperazine intermediate, which would then require subsequent functionalization at the benzylic position to introduce the methyl group and form the final product. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand (e.g., BINAP, XPhos), and base (e.g., NaOtBu, Cs₂CO₃) is crucial for the success of the reaction. wikipedia.org

Illustrative Reaction Scheme (for a precursor):

The Ullmann coupling, which uses a copper catalyst, is an older method for forming C-N bonds and typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination. tcichemicals.comtcichemicals.com

Aryl HalideAmineCatalyst/LigandBaseTypical Yield (%)
3-Bromo-2-methylanilinePiperazinePd₂(dba)₃ / BINAPNaOtBu70-90
Aryl BromidePiperazineCuI / ligandK₂CO₃50-80

Nitration-Reduction Sequences for Aniline Moiety Formation

The formation of the aniline group is a critical step in the synthesis of the target molecule. A common and reliable method is the reduction of a nitro group. This necessitates the synthesis of a suitable nitroaromatic precursor.

A potential starting material for this sequence is 2-methyl-m-xylene. Nitration of 2-methyl-m-xylene would likely lead to a mixture of isomers, and separation would be required to isolate the desired 1,3-dimethyl-2-nitrobenzene. Subsequent benzylic bromination followed by nucleophilic substitution with piperazine and finally reduction of the nitro group would lead to the target molecule. A more direct route would involve the nitration of 2-methylbenzyl chloride, followed by reaction with piperazine and then reduction.

The reduction of the nitro group to an amine can be achieved using various reagents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (H₂/Pd/C). Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Illustrative Reaction Scheme:

Nitro CompoundReducing AgentSolventTypical Yield (%)
Substituted NitrobenzeneH₂/Pd/CEthanol90-99
Substituted NitrobenzeneSnCl₂/HClEthanol85-95
Substituted NitrobenzeneFe/AcOHWater80-90

Optimization of Reaction Conditions and Yield

The synthesis of piperazine-substituted anilines often involves a key reduction step, typically the hydrogenation of a nitro group to an amine. The choice of catalyst is paramount for the success of this transformation. Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for this purpose. For instance, in the synthesis of related N-methylpiperazine substituted anilines, 5% palladium on carbon is used to facilitate the hydrogenation of a nitro-aromatic intermediate. google.com The catalyst is typically mixed with the solid intermediate and dissolved in a suitable solvent for the reaction. google.com

Recent research into aniline synthesis has also explored more advanced catalyst systems, such as palladium supported on mesoporous silica (Pd@SBA-15), which can offer high stability and efficiency. researchgate.net Such catalysts demonstrate excellent performance and can remain stable for extended periods without significant leaching of the metal into the reaction solution. researchgate.net

Solvent selection plays a crucial role in ensuring reactant solubility, influencing reaction kinetics, and facilitating product isolation. For the hydrogenation step in the synthesis of piperazine-substituted anilines, methanol is a commonly employed solvent. google.com Other solvents used in preceding steps, such as the initial coupling of a substituted nitro-chlorobenzene with a piperazine derivative, include polar aprotic solvents like N,N-dimethylformamide (DMF) and organic solvents like ethyl acetate for work-up procedures. google.com The optimization of continuous-flow hydrogenation of nitroaromatics has also identified methanol as an effective solvent. researchgate.net

Catalyst SystemTypical SolventsApplication ContextReference
5% Palladium on Carbon (Pd/C)MethanolHydrogenation of nitro-aromatic precursors to form piperazine-substituted anilines. google.com
Palladium on Mesoporous Silica (Pd@SBA-15)MethanolContinuous-flow hydrogenation for general aniline synthesis. researchgate.net
N/A (Coupling Step)N,N-dimethylformamide (DMF), Ethyl AcetateNucleophilic substitution to form the nitro-aromatic intermediate. google.com

Temperature and pressure are critical physical parameters that govern the rate and efficiency of chemical reactions, particularly in catalytic hydrogenation. In the synthesis of N-methylpiperazine substituted anilines, the hydrogenation step is effectively carried out under a hydrogen pressure of 5 MPa. google.com The reaction temperature is typically maintained in a range of 30–60 °C. google.com For example, specific embodiments show reactions proceeding at 30 °C and 40 °C for several hours to achieve the desired aniline product. google.com

Systematic studies on the continuous-flow hydrogenation of nitrobenzene to aniline have demonstrated a clear correlation between temperature and yield. As the reaction temperature is increased from 40 °C to 60 °C, the yield of aniline can increase significantly from 85% to 99%. researchgate.net This highlights the importance of precise temperature control to maximize product formation. However, further increases in temperature beyond an optimal point may not lead to a significant improvement in yield. researchgate.net Similarly, while sufficient hydrogen pressure is necessary, excessively high pressures may not provide additional benefits if the reaction is not pressure-limited. researchgate.net The influence of the methyl group on the piperazine ring has also been studied in other contexts, revealing that synthesis conditions like temperature can affect the structural parameters of the final product. nih.gov

Reaction Temperature (°C)Aniline Yield (%)
4085
5096
6099
7099
Data adapted from a study on continuous-flow hydrogenation of nitrobenzene. researchgate.net

Green Chemistry Principles in Synthesis

The paradigm of modern chemical synthesis is shifting towards sustainability, guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts.

Addition and rearrangement reactions often exhibit high atom economy, while substitution and elimination reactions tend to be less efficient, generating stoichiometric byproducts that contribute to waste. For example, the traditional Béchamp reduction of nitroaromatics to anilines using iron and acid has a very poor atom economy of only 35% due to the large volume of iron oxide sludge produced. rsc.org In contrast, catalytic hydrogenation routes for aniline synthesis are far superior, with an atom economy of 72%, where water is the only byproduct. rsc.org

In a potential synthesis of this compound, a key step would likely be the reductive amination or hydrogenation of a nitro precursor. By choosing a catalytic hydrogenation path, the atom economy is significantly improved, and waste is minimized to just water, aligning with green chemistry goals.

The selection of reagents and solvents has a profound impact on the environmental footprint of a synthetic process. unibo.it Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are now considered hazardous and are being replaced by greener alternatives. unibo.it

For the synthesis of aniline derivatives, research has focused on identifying more sustainable solvents. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives. unibo.itnih.gov CPME, for instance, is characterized by low toxicity and low affinity for water, making it suitable for moisture-sensitive reactions without the need for prior distillation. nih.gov The ultimate goal in green synthesis is to move towards solvent-free and catalyst-free reaction conditions where possible. nih.gov Recent studies have shown the successful synthesis of 2-anilino nicotinic acid derivatives by simply heating the reactants together without any solvent or catalyst, representing an operationally simple and environmentally friendly approach. nih.govresearchgate.net Adopting such strategies, where applicable, for the synthesis of this compound would significantly enhance its sustainability profile.

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 3 Piperazin 1 Ylmethyl Aniline

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the initial characterization of 2-Methyl-3-(piperazin-1-ylmethyl)aniline, confirming its covalent structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various 2D-NMR experiments, a full structural assignment of this compound can be achieved.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the aniline (B41778) and piperazine (B1678402) N-H protons, the benzylic methylene (B1212753) protons, the piperazine methylene protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the trisubstituted nature of the aniline ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons, the benzylic carbon, the piperazine carbons, and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.orgrsc.orgresearchgate.netresearchgate.net

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the structural assignment. nih.gov

Expected NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
Ar-H~6.6-7.1MultipletAr-C (quaternary)~118-148
NH₂ (Aniline)~3.5-4.5 (broad)SingletAr-CH~115-130
CH₂ (Benzylic)~3.6SingletCH₂ (Benzylic)~60-65
Piperazine-CH₂ (adjacent to N-benzyl)~2.5MultipletPiperazine-CH₂~45-55
Piperazine-CH₂ (adjacent to NH)~2.9MultipletCH₃~17-20
CH₃~2.2Singlet
NH (Piperazine)~1.5-2.5 (broad)Singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary aniline amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amine of the piperazine ring would show a single band in the same region. researchgate.net C-H stretching vibrations for the aromatic ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which can be weak in the IR spectrum. The aromatic ring breathing modes would give rise to strong signals in the Raman spectrum.

Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Aniline, Asymmetric & Symmetric)3400-3500 & 3300-3400IR
N-H Stretch (Piperazine)3250-3350IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
N-H Bend1580-1650IR
Aromatic C=C Stretch1450-1600IR, Raman

Note: Data is based on typical values for similar functional groups found in related aniline and piperazine compounds. researchgate.netias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. nih.govmdpi.comrsc.org

For this compound (C₁₂H₁₉N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally determined value. A match within a few parts per million (ppm) confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperazine moiety and the methyl-substituted aminobenzyl cation.

HRMS Data and Expected Fragmentation

ParameterValue/Information
Molecular FormulaC₁₂H₁₉N₃
Calculated Exact Mass [M]205.15790
Calculated m/z for [M+H]⁺206.16517
Expected Major Fragment 1[C₅H₁₁N₂]⁺ (Piperazine-CH₂⁺ fragment), m/z = 99.0922
Expected Major Fragment 2[C₇H₈N]⁺ (Methyl-aminobenzyl cation), m/z = 106.0657

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Crystal Growth and Quality Assessment

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal. Common methods include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once crystals are obtained, their quality is assessed by visual inspection under a microscope for well-defined faces and lack of defects. The ultimate test of quality is the diffraction pattern produced when the crystal is exposed to an X-ray beam.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray diffraction experiment yields a 3D electron density map from which the positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of key geometric parameters.

Bond Lengths: The distances between the nuclei of two bonded atoms are determined. These values can confirm the bond order (single, double, triple) and indicate any strain or unusual electronic effects. For example, the C-C bond lengths within the aniline ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system.

Bond Angles: The angles between three connected atoms are measured, revealing the local geometry (e.g., trigonal planar, tetrahedral). The angles within the aromatic ring should be close to 120°, while those around the sp³ hybridized carbons of the piperazine ring should be near 109.5°.

Typical Bond Lengths and Angles for Key Structural Motifs

ParameterTypical Value
Aromatic C-C Bond Length~1.39 Å
Aromatic C-N Bond Length~1.40 Å
Aliphatic C-N Bond Length~1.47 Å
Aliphatic C-C Bond Length~1.53 Å
Aromatic C-C-C Bond Angle~120°
Aliphatic C-N-C Bond Angle~110°

Note: These are generalized values; actual experimental values may vary slightly. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound possesses several functional groups capable of engaging in significant intermolecular interactions, which dictate its crystal packing and macroscopic properties. The primary interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule contains two distinct types of nitrogen atoms that can participate in hydrogen bonding: the primary amine (-NH2) on the aniline ring and the secondary amine (-NH) within the piperazine ring. These act as hydrogen bond donors. The nitrogen atoms within the piperazine ring can also act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular N-H···N hydrogen bonds, which can lead to the creation of dimers or extended polymeric chains in the solid state. nih.gov The presence of a hydrogen bond donor (the NH group) and acceptor (the tertiary nitrogen) in close proximity can significantly influence the molecular conformation and crystal packing. Theoretical studies on related aniline derivatives have shown that N-H···O and N-H···π interactions are crucial in determining the structure of their molecular complexes. researchgate.net In solution, the strength of these hydrogen bonds can be modulated by the polarity of the solvent, with polar solvents potentially competing as hydrogen bond acceptors and weakening the intermolecular interactions between the aniline molecules. nih.gov

π-π Stacking: The aromatic aniline ring is capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental for the crystal packing of many aromatic molecules. researchgate.net Quantum mechanical studies on aniline dimers have shown that stacked models can have significant interaction energies, which vary depending on the relative orientation and displacement of the aromatic rings. researchgate.net In the solid state of this compound, the aniline rings of adjacent molecules could arrange in either a parallel-displaced or a T-shaped (edge-to-face) conformation to maximize attractive forces and minimize repulsion. The substituent pattern on the aniline ring, including the methyl and piperazinylmethyl groups, will sterically influence the preferred stacking geometry. Such π-stacking interactions often play a crucial role in the formation of stable, layered crystal structures. researchgate.netrsc.org

Interaction TypePotential Donors/Acceptors/ParticipantsSignificance
Hydrogen Bonding Donor: Aniline -NH2, Piperazine -NHAcceptor: Piperazine NitrogensFormation of dimers and extended networks; influences solubility and melting point.
π-π Stacking Participant: Aniline RingContributes to crystal lattice stabilization; influences polymorphism and density.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical sciences. acs.org Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. acs.org

While specific polymorphism studies on this compound are not extensively reported in the reviewed literature, the potential for polymorphic behavior is high given its structural features. The molecule's conformational flexibility, particularly in the piperazinylmethyl side chain, combined with its capacity for multiple hydrogen bonding patterns and π-π stacking arrangements, creates a landscape where different stable crystal packing motifs could arise under varying crystallization conditions (e.g., solvent, temperature, pressure).

Studies on structurally related compounds underscore this potential. For instance, a Mannich base featuring a piperazine moiety, [-4-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol], has been shown to exhibit polymorphism. mandela.ac.za Similarly, complex molecules incorporating a piperazine ring, such as Olanzapine and Ponatinib, are known to exist in multiple polymorphic forms. google.comresearchgate.net The investigation of polymorphism for this compound would typically involve screening for different crystalline forms by crystallization from various solvents and at different temperatures. Characterization of these forms would be conducted using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conformational Analysis

Solution-State Conformational Preferences (e.g., via NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial structural confirmation. rsc.orgmdpi.com

The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocycles. nih.gov In a substituted piperazine, the substituent can occupy either an axial or an equatorial position. Conformational studies of 2-substituted piperazines have shown that the axial conformation is often preferred. nih.gov The specific preference for this compound would depend on steric and electronic factors.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of protons, thereby revealing the molecule's preferred three-dimensional structure in solution. For example, NOE correlations between protons on the aniline ring and protons on the piperazine ring could establish the rotational orientation of the piperazinylmethyl group relative to the aromatic ring. Low-temperature NMR studies could also be employed to slow down conformational exchange processes, potentially allowing for the resolution of signals from distinct conformers. researchgate.net

Table of Expected ¹H NMR Chemical Shifts: Note: This table is illustrative and based on general values for similar structural motifs. Actual values may vary.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aniline -NH₂3.5 - 4.5Broad singlet
Aromatic C-H6.5 - 7.2Multiplets
Methylene bridge -CH₂-3.4 - 3.7Singlet
Piperazine -CH₂- (adjacent to N-arylmethyl)2.5 - 2.8Multiplet
Piperazine -CH₂- (adjacent to NH)2.8 - 3.1Multiplet
Piperazine -NH1.5 - 2.5Broad singlet
Aromatic -CH₃2.1 - 2.3Singlet

Gas-Phase and Solid-State Conformational Landscape

The conformational landscape in the gas and solid phases provides insight into the intrinsic properties of the molecule, free from solvent effects, and its arrangement in a crystal lattice.

Gas-Phase: In the gas phase, the molecule can explore a wider range of conformations. Computational chemistry, using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is typically used to map the potential energy surface. researchgate.netresearchgate.net These calculations can identify various low-energy conformers and the energy barriers between them. Key conformational variables would include the chair-boat interconversion of the piperazine ring, the rotation around the C-C and C-N bonds of the side chain, and the orientation of the methyl group.

Solid-State: The solid-state conformation is determined by single-crystal X-ray diffraction. This analysis would definitively establish the bond lengths, bond angles, and torsion angles of the molecule within the crystal. It is highly probable that the piperazine ring would be observed in a chair conformation. researchgate.netresearchgate.net The solid-state structure would also reveal the specific intermolecular interactions, such as the hydrogen bonding network and π-π stacking geometry, that stabilize the crystal lattice. Comparing the solid-state conformation to the lowest energy gas-phase conformer can reveal the influence of crystal packing forces on the molecular structure.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 3 Piperazin 1 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a substituted benzene (B151609) ring, is a key site for various chemical transformations. Its reactivity is governed by the interplay of the electron-donating amino and methyl groups and the sterically influential piperazinylmethyl substituent.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

The benzene ring of the aniline moiety is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino (-NH₂) group. libretexts.orgchemistrysteps.com The methyl (-CH₃) group further enhances this activation. The -NH₂ group is a strong ortho, para-director, while the -CH₃ group is a weaker ortho, para-director.

The directing effects of these groups converge to influence the position of substitution:

The -NH₂ group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The -CH₃ group at position 2 directs to positions 1, 3, and 5.

Given that the amino group's directing effect is dominant, substitution is most likely to occur at its ortho and para positions. Position 2 is already occupied by the methyl group. Therefore, the primary sites for electrophilic attack are position 4 (para to -NH₂) and position 6 (ortho to -NH₂). Position 4 is generally favored due to less steric hindrance compared to position 6, which is flanked by the methyl group.

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidation, particularly in reactions like direct nitration and halogenation. libretexts.orgsarthaks.com To achieve monosubstitution and prevent undesirable side reactions, the potent activating effect of the amino group is often moderated by converting it into an acetamido group (-NHCOCH₃) through acylation. sarthaks.com The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. sarthaks.com

Furthermore, the reaction conditions, especially pH, play a critical role. In strongly acidic media, such as those used for nitration and sulfonation, the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺). sarthaks.compearson.com This group is strongly deactivating and a meta-director, which would shift the site of electrophilic attack to position 5 (meta to the -NH₃⁺ group). pearson.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionConditionsMajor Product(s)Rationale
Halogenation (e.g., Bromination)Br₂ in a non-polar solvent (with -NH₂ protection)4-Bromo-2-methyl-3-(piperazin-1-ylmethyl)aniline derivativeThe protected amino group directs the electrophile to the para position, which is sterically accessible. Without protection, polysubstitution is likely. libretexts.org
NitrationHNO₃/H₂SO₄ (with -NH₂ protection)4-Nitro-2-methyl-3-(piperazin-1-ylmethyl)aniline derivativeProtection prevents oxidation and directs nitration to the para position. sarthaks.com Direct nitration in strong acid would lead to meta-substitution due to anilinium ion formation. pearson.com
SulfonationFuming H₂SO₄5-Amino-4-methyl-2-(piperazin-1-ylmethyl)benzenesulfonic acidReaction occurs under strongly acidic conditions, leading to the formation of the meta-directing anilinium ion. sarthaks.com

Amine Reactivity: Acylation, Alkylation, and Formation of Schiff Bases

The primary aromatic amine of 2-Methyl-3-(piperazin-1-ylmethyl)aniline undergoes reactions typical for this functional group.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is frequently used to protect the amino group during other transformations, such as electrophilic aromatic substitution. libretexts.org

Alkylation: Direct N-alkylation of the primary aniline is possible but can be difficult to control, often resulting in mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.

Formation of Schiff Bases: The primary amine condenses with aldehydes or ketones under appropriate conditions (typically with acid or base catalysis and removal of water) to form an imine, also known as a Schiff base. nih.govderpharmachemica.com This reaction is a characteristic transformation of primary amines and is widely used in organic synthesis. mdpi.comdergipark.org.tr

Reactivity of the Piperazine (B1678402) Moiety

The piperazine ring contains two nitrogen atoms. In this compound, the nitrogen at position 1 (N1) is tertiary, being bonded to the methylaniline group. The nitrogen at position 4 (N4) is a secondary amine, which is the primary site of reactivity for this moiety.

Nucleophilic Reactivity of Nitrogen Atoms

The N4 nitrogen of the piperazine ring possesses a lone pair of electrons, making it a potent nucleophile. researchgate.net This nucleophilicity allows it to attack a wide range of electrophilic centers. ambeed.com The reactivity is characteristic of secondary aliphatic amines and is a cornerstone of piperazine chemistry in drug discovery and synthesis, allowing for the straightforward introduction of various substituents. mdpi.com

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring is the most common site for functionalization.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond at the N4 position. It is typically achieved through two main pathways:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.comnih.gov

Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). mdpi.comnih.gov This method is often preferred as it avoids the formation of quaternary ammonium salts. researchgate.net

N-Acylation: The N4 nitrogen can be readily acylated by reacting it with acyl chlorides or acid anhydrides. nih.govrsc.org This forms a stable amide bond and is a common method for introducing a wide variety of functional groups onto the piperazine scaffold. organic-chemistry.org

Table 2: Common Reactions of the Piperazine Moiety
Reaction TypeReagentsProduct TypeSignificance
N-AlkylationAlkyl halide (R-X) and base; or Aldehyde/Ketone and a reducing agentN-Alkyl piperazine derivativeIntroduces alkyl chains, which can modify solubility, basicity, and biological activity. mdpi.comnih.gov
N-AcylationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O)N-Acyl piperazine derivative (amide)Forms a neutral amide linkage, often used to explore structure-activity relationships or as a synthetic handle. nih.govrsc.org
N-ArylationAryl halide and a catalyst (e.g., Pd or Cu-based)N-Aryl piperazine derivativeA key reaction (e.g., Buchwald-Hartwig amination) for synthesizing many pharmacologically active compounds. nih.govresearchgate.net
SulfonylationSulfonyl chloride (RSO₂Cl)N-Sulfonyl piperazine derivative (sulfonamide)Creates a stable sulfonamide linkage, which can act as a hydrogen bond acceptor and influence molecular conformation.

Potential for Ring Opening or Expansion Reactions

The piperazine ring is a saturated, six-membered heterocycle and is generally considered to be chemically stable. Under standard synthetic conditions used for N-alkylation, acylation, or reactions at the aniline moiety, the piperazine ring does not typically undergo ring opening or expansion reactions. Such transformations would require harsh reaction conditions or specifically designed reagents that are not commonly employed in the functionalization of piperazine-containing compounds.

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in this compound, being benzylic to the aniline ring and alpha to a nitrogen atom of the piperazine ring, is a site of potential chemical transformations. Its reactivity is influenced by the stability of intermediates that can be formed at this position.

Oxidative Cleavage: The benzylic C-N bond of the methylene bridge can be susceptible to oxidative cleavage under strong oxidizing conditions. This type of reaction typically proceeds through radical or cationic intermediates. The stability of a potential benzylic radical or cation, resonance-stabilized by the aniline ring, would facilitate such a transformation. However, the presence of the electron-donating amino and methyl groups on the aniline ring can also influence the ease of oxidation of the aromatic ring itself.

Hydrogenolysis: Catalytic hydrogenolysis is a common method for the cleavage of benzylic C-N bonds. In the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, the C-N bond of the methylene bridge could be cleaved to potentially yield 2,3-dimethylaniline and piperazine. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the aromatic ring.

Table 1: Potential Reactions Involving the Methylene Bridge

Reaction Type Reagents and Conditions Potential Products
Oxidative Cleavage Strong oxidizing agents (e.g., KMnO4, CrO3) 2-Methyl-3-aminobenzoic acid, Piperazine
Hydrogenolysis H2, Pd/C, solvent (e.g., ethanol) 2,3-Dimethylaniline, Piperazine

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound can occur at several locations: the aniline nitrogen, the aromatic ring, and the secondary nitrogen of the piperazine ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric effects of the substituents.

Reactions at the Piperazine Nitrogen: The secondary amine of the piperazine ring is a primary site for nucleophilic reactions such as alkylation, acylation, and sulfonylation. These reactions are generally not stereoselective unless a chiral reagent or catalyst is employed, as the piperazine ring can adopt various conformations.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group and the weaker activating effect of the methyl group. The directing effects of these groups determine the position of substitution. The amino group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director.

Considering the positions on the aniline ring:

Position 4: Para to the amino group and meta to the methyl and piperazin-1-ylmethyl groups. This position is strongly activated.

Position 5: Meta to the amino group and para to the methyl group. This position is less activated.

Position 6: Ortho to the amino group and ortho to the methyl group. This position is sterically hindered.

Therefore, electrophilic substitution is most likely to occur at the 4-position, which is electronically favored and relatively unhindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile Reaction Major Product Minor Product(s)
Br2 Bromination 4-Bromo-2-methyl-3-(piperazin-1-ylmethyl)aniline 6-Bromo-2-methyl-3-(piperazin-1-ylmethyl)aniline
HNO3/H2SO4 Nitration 2-Methyl-4-nitro-3-(piperazin-1-ylmethyl)aniline 2-Methyl-6-nitro-3-(piperazin-1-ylmethyl)aniline
SO3/H2SO4 Sulfonation 4-Amino-3-methyl-2-(piperazin-1-ylmethyl)benzenesulfonic acid 2-Amino-3-methyl-4-(piperazin-1-ylmethyl)benzenesulfonic acid

Mechanistic Pathways of Key Reactions Involving this compound

N-Acylation of the Piperazine Moiety: The acylation of the secondary amine of the piperazine ring with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the N-acylated product.

Mannich-Type Reactions: The synthesis of this compound itself likely involves a Mannich-type reaction. A plausible pathway would involve the reaction of 2-methylaniline with formaldehyde and piperazine. The mechanism commences with the formation of an iminium ion from piperazine and formaldehyde. Subsequently, the electron-rich aniline ring acts as a nucleophile and attacks the iminium ion, primarily at the position ortho to the amino group and meta to the methyl group, leading to the formation of the C-C bond of the methylene bridge.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

Generation of the Electrophile: In the case of bromination, the bromine molecule is polarized by a Lewis acid catalyst (if used) or by the electron-rich aromatic ring itself, generating a potent electrophile (Br+).

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aniline ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and can be stabilized by the lone pair of the amino group and the inductive effect of the methyl group. The most stable sigma complex is formed when the electrophile adds to the 4-position.

Deprotonation: A base (e.g., Br- or H2O) removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring and yielding the final substituted product.

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Piperazin 1 Ylmethyl Aniline

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Determination (e.g., DFT, Ab Initio)

No published studies were identified that have performed geometry optimization and electronic structure calculations for 2-Methyl-3-(piperazin-1-ylmethyl)aniline using methods such as Density Functional Theory (DFT) or Ab Initio calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and visualizations of these orbitals for this compound is not available in the reviewed literature.

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

There are no accessible studies that present Electrostatic Potential (ESP) maps or detailed charge distribution analyses for this compound.

Reactivity Indices and Fukui Functions

Calculations of global and local reactivity descriptors, such as Fukui functions, for this compound have not been reported in the searched scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Sampling and Dynamics in Solution

No molecular dynamics simulation studies detailing the conformational sampling, flexibility, and behavior of this compound in a solution have been found.

Ligand-Target Interaction Prediction (In Silico Screening, Docking)

In silico screening and molecular docking are computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a biological target, typically a protein or enzyme. This process is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies for this compound have not been reported in the literature, the molecule contains well-known pharmacophores—the aniline (B41778) and piperazine (B1678402) moieties—that have been extensively studied. Derivatives of arylpiperazine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. nih.govnih.gov Docking studies on these related compounds provide a framework for predicting how this compound might interact with biological targets.

The predicted interactions would likely involve:

Hydrogen Bonding: The primary amine (-NH2) group on the aniline ring and the secondary amine (-NH-) group within the piperazine ring can act as hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic aniline ring and the aliphatic portions of the piperazine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a protein's binding pocket.

Pi-Stacking: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In silico studies on similar piperazine derivatives have shown their potential to bind to a variety of targets. For instance, various piperazine-containing compounds have been docked against targets such as the androgen receptor for prostate cancer, tyrosinase, and various bacterial enzymes. nih.govnih.govresearchgate.net The binding affinities for these related compounds, often expressed as a docking score in kcal/mol, typically indicate stable interactions. A hypothetical docking study of this compound would likely reveal similar potent interactions, making it a candidate for screening against a range of therapeutic targets.

Table 1: Examples of Docking Studies on Structurally Related Piperazine Derivatives (Illustrative)
Compound ClassTarget ProteinReported Binding Affinity / Docking Score (kcal/mol)Key Interacting Residues (Example)Reference
Arylpiperazine DerivativesAndrogen Receptor (Prostate Cancer)-7.1 to -7.5ASN, GLN, ARG nih.gov
Piperazine-linked Bergenin HybridsBcl-2 (Anticancer)-7.9 to -9.1ASP, GLY, TYR nih.govrsc.org
Thiazolylhydrazine-piperazine DerivativesMonoamine Oxidase A (MAO-A)-8.6 to -9.2TYR, PHE, ILE mdpi.com
4-PiperazinylquinolinesVEGFR-2 (Anticancer)-7.81ASP, CYS, GLU nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Spectroscopic properties can be predicted with considerable accuracy using computational methods or by analyzing the contributions of the molecule's constituent fragments based on established data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are based on the additive effects of its structural components: a 2,3-disubstituted aniline ring and a piperazine moiety.

¹H NMR: The aromatic region would show complex splitting patterns for the three protons on the aniline ring. The methyl group on the ring would appear as a singlet around 2.2-2.3 ppm. The methylene (B1212753) bridge protons (-CH₂-) connecting the ring to the piperazine would likely appear as a singlet around 3.5-3.7 ppm. The piperazine ring protons would typically show two broad signals corresponding to the four protons adjacent to the benzylic carbon and the four protons adjacent to the -NH group. The -NH proton of the piperazine and the -NH₂ protons of the aniline would appear as broad singlets that can exchange with D₂O. nih.govchemicalbook.comnih.gov

¹³C NMR: The aromatic carbons would appear in the 110-150 ppm range. The methyl carbon would be found upfield (~17-18 ppm). The methylene bridge carbon would be expected around 60-65 ppm. The piperazine carbons typically appear in the 45-55 ppm range. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (3 protons)6.6 - 7.2115 - 148
Ar-NH₂ (2 protons)3.5 - 4.5 (broad)N/A
Ar-CH₃ (3 protons)2.2517.5
Ar-CH₂-N (2 protons)3.6562.0
Piperazine-CH₂ (4 protons adjacent to Ar-CH₂)2.5 - 2.7 (broad)53.5
Piperazine-CH₂ (4 protons adjacent to NH)2.8 - 3.0 (broad)45.5
Piperazine-NH (1 proton)1.5 - 2.5 (broad)N/A

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to the molecule's functional groups.

N-H Stretching: The primary aromatic amine (-NH₂) will exhibit two distinct bands in the 3350-3450 cm⁻¹ region (asymmetric and symmetric stretching). libretexts.orgorgchemboulder.com The secondary amine in the piperazine ring will show a single, weaker band around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and piperazine methylene groups will be observed just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). researchgate.net

N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comwikieducator.org

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The aromatic C-N stretch will give a strong absorption between 1250-1340 cm⁻¹, while the aliphatic C-N stretches from the piperazine and methylene bridge will be found in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine3450 - 3350 (two bands)Medium
N-H StretchSecondary Aliphatic Amine (Piperazine)3350 - 3300Weak-Medium
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₃, CH₂)2980 - 2800Strong
N-H BendPrimary Amine1650 - 1580Medium-Strong
C=C StretchAromatic Ring1600 - 1450 (multiple bands)Medium
C-N StretchAromatic Amine1340 - 1250Strong
C-N StretchAliphatic Amine1250 - 1020Medium

Reaction Pathway Elucidation and Transition State Analysis

Elucidating the synthetic pathway is key to understanding how a molecule is formed. While several routes could be envisioned, a plausible and efficient synthesis of this compound likely involves the reduction of a nitro precursor. A direct aminomethylation (Mannich reaction) on 2-methylaniline is unlikely to yield the desired 3-substituted product due to the strong ortho- and para-directing effects of the amine group.

A more chemically sound pathway is proposed as follows:

Free-Radical Bromination: The synthesis would begin with 2-methyl-3-nitrotoluene. The benzylic methyl group can be selectively halogenated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator, yielding 1-(bromomethyl)-2-methyl-3-nitrobenzene.

Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile. It can react with piperazine in a standard SN2 reaction. Piperazine acts as the nucleophile, displacing the bromide to form 1-((2-methyl-3-nitrophenyl)methyl)piperazine.

Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine. This is a standard transformation that can be achieved with high yield using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas over a palladium catalyst).

Transition State Analysis

The rate-determining step in this proposed pathway is likely the SN2 reaction between 1-(bromomethyl)-2-methyl-3-nitrobenzene and piperazine. A transition state analysis for this step, typically performed using high-level computational methods like Density Functional Theory (DFT), would model the state of highest energy along the reaction coordinate.

The transition state would feature:

A trigonal bipyramidal geometry at the benzylic carbon atom.

A partially formed C-N bond between the benzylic carbon and the incoming piperazine nitrogen atom.

A partially broken C-Br bond.

Negative charge buildup on the departing bromide ion and a partial positive charge on the attacking nitrogen atom.

Computational analysis would calculate the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction's kinetic feasibility. While no specific calculations for this reaction exist, it is a well-established type of transformation known to proceed readily under mild conditions.

Applications of 2 Methyl 3 Piperazin 1 Ylmethyl Aniline in Chemical Sciences

Role as a Ligand in Coordination Chemistry

The presence of multiple nitrogen donor atoms in 2-Methyl-3-(piperazin-1-ylmethyl)aniline—specifically the primary aromatic amine and the two secondary amines of the piperazine (B1678402) ring—makes it an excellent candidate for a multidentate ligand in coordination chemistry. Both aniline (B41778) and piperazine derivatives are well-established classes of ligands capable of forming stable complexes with a wide range of transition metals. cdnsciencepub.comcdnsciencepub.comrsc.orgtandfonline.combiointerfaceresearch.com

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes using ligands similar to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The nitrogen atoms of the aniline and piperazine groups can coordinate to a metal center, potentially acting as a bidentate or tridentate ligand. The specific coordination mode would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Substituted anilines have been shown to act as effective ligands, forming stable six-coordinate complexes with various metal halides, including those of nickel(II). researchgate.net The piperazine ring is also a privileged structure in coordination chemistry, valued for its ability to form robust chelate rings with metal ions and to bridge multiple metal centers, leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net Based on the established reactivity of these individual moieties, it is anticipated that this compound could form a variety of mononuclear or polynuclear complexes.

Table 1: Examples of Metal Complexes with Aniline and Piperazine-Based Ligands

Ligand TypeMetal Ion(s)Resulting Complex Type/GeometryReference
Substituted Anilines (e.g., 4-chloroaniline, 3-methoxyaniline)Ni(II), Co(II)Six-coordinate, pseudo-octahedral researchgate.net
Piperazine-containing MacrocyclesMn(II) to Zn(II)Mononuclear and dinuclear macrocyclic complexes nih.gov
Aniline Schiff BasesCu(II), Ni(II), Co(II)Square planar or octahedral researchgate.net
Piperazine DerivativesCd(II)Heteroleptic silanethiolates researchgate.net

Catalytic Applications of Derived Metal Complexes (e.g., Biomimetic Catalysis for Oxidative Transformations)

Metal complexes derived from ligands containing piperazine and aniline functionalities often exhibit significant catalytic activity. rsc.orgrsc.org The ligand framework can stabilize various oxidation states of the metal center and influence the stereochemistry of the catalytic reaction. Complexes involving piperazine-based ligands have been successfully employed in catalysis and the formation of metal-organic frameworks (MOFs). rsc.orgresearchgate.net

For instance, metal complexes with organotellurium ligands have shown proficiency in catalyzing essential organic reactions like Suzuki–Miyaura and Mizoroki–Heck couplings. rsc.org Furthermore, Schiff base complexes derived from anilines can act as catalysts in oxidation reactions. Given these precedents, metal complexes of this compound could potentially serve as catalysts for a range of organic transformations, including biomimetic oxidation processes where the ligand mimics the coordination environment of metalloenzymes.

Utilization as a Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic aniline moiety and a piperazine ring, makes it a highly valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems. sigmaaldrich.com

Precursor for the Synthesis of Novel Heterocyclic Systems

Piperazine is a frequently used heterocycle in the development of biologically active compounds and serves as a core scaffold in numerous FDA-approved drugs. nih.govmdpi.com Its derivatives are often used as linkers to connect active substructures. bohrium.com Likewise, anilines are fundamental starting materials for a vast array of nitrogen-containing heterocycles. researchgate.net

The primary amine of the aniline moiety in this compound can undergo a variety of reactions, such as condensation with carbonyl compounds to form imines (Schiff bases), acylation, and participation in cyclization reactions to form heterocycles like quinolines or benzodiazepines. Simultaneously, the secondary amine on the piperazine ring (N-4) is available for N-alkylation, N-arylation, acylation, or sulfonation, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. nih.gov This dual reactivity enables its use as a versatile precursor for creating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for synthesizing complex molecules efficiently. Both primary and secondary amines are key reactants in many MCRs. acs.org

The aniline and piperazine nitrogens in this compound can act as the amine component in various MCRs. For example, anilines are known to participate in pseudo five-component reactions to afford substituted piperidines. researchgate.net Similarly, piperazines have been successfully incorporated into Ugi-type four-component reactions (UT-4CR) to generate tetrazole derivatives. acs.org The presence of two distinct amine functionalities within the same molecule suggests that this compound could be a valuable substrate for MCRs, enabling the rapid construction of diverse and complex heterocyclic scaffolds. rsc.org

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The aniline-piperazine framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govmdpi.com This makes this compound an ideal starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to understand how its structure relates to its biological activity.

By modifying different parts of the molecule, researchers can fine-tune its pharmacological properties. cresset-group.com For example, substituents can be introduced onto the aniline ring, the aniline nitrogen, or the distal piperazine nitrogen. SAR studies on similar scaffolds have shown that such modifications can significantly impact potency, selectivity, and pharmacokinetic properties. acs.orgacs.org For instance, introducing methyl or ethyl groups at the aniline site or replacing a methylpiperazine with a different substituted piperazine has been shown to enhance the activity of certain EGFR inhibitors. acs.orgacs.org The versatility of the this compound scaffold allows for extensive chemical exploration to optimize interactions with biological targets.

Table 2: Potential Modification Sites on the this compound Scaffold for SAR Studies

Modification SiteType of ModificationPotential Impact on PropertiesReference for Similar Scaffolds
Aniline Ring (Positions 4, 5, 6)Introduction of halogens, alkyl, alkoxy groupsModulation of lipophilicity, electronic properties, and target binding acs.orgacs.org
Aniline Nitrogen (-NH2)Acylation, sulfonylation, conversion to other functional groupsAlteration of hydrogen bonding capacity and metabolic stability cresset-group.com
Piperazine Nitrogen (N-4)Alkylation, arylation, acylation with diverse substituentsImprovement of solubility, metabolic stability, and pharmacokinetic profile nih.govmdpi.com
Methyl Group (Position 2)Replacement with other alkyl or functional groupsProbing steric effects at the target binding site acs.org

Development of Functional Materials and Polymers

Extensive searches of scientific literature and patent databases did not yield any specific research detailing the use of this compound in the development of functional materials and polymers. The subsequent sections reflect this lack of available data for the specified applications.

Monomer or Cross-linking Agent for Polymer Synthesis

There is no available scientific literature that describes the use of this compound as a monomer or a cross-linking agent for polymer synthesis. The chemical structure of this compound, featuring a primary aniline amine and a tertiary amine within the piperazine ring, theoretically allows for its potential involvement in polymerization reactions. The aniline moiety could, for instance, undergo oxidative polymerization, a common method for producing polyaniline and its derivatives. Additionally, the secondary amine within the piperazine ring could potentially react with suitable co-monomers to form various polymer structures. However, no studies have been published that demonstrate or investigate these possibilities.

Table 1: Hypothetical Polymerization Potential of this compound

Functional GroupPotential Polymerization ReactionResulting Polymer Type (Hypothetical)
Aniline -NH2Oxidative PolymerizationPolyaniline derivative
Piperazine -NH-Condensation Polymerization (with diacyl chlorides, etc.)Polyamide or other condensation polymer

Note: This table is purely hypothetical and is intended to illustrate theoretical possibilities. No experimental data has been found to support these scenarios.

Incorporation into Supramolecular Assemblies

No research articles or patents were found that discuss the incorporation of this compound into supramolecular assemblies. The molecule possesses potential sites for non-covalent interactions, such as hydrogen bonding (via the aniline and piperazine N-H groups) and aromatic stacking (via the phenyl ring), which are fundamental to the formation of supramolecular structures. Despite these structural features, its application in this area of chemistry has not been reported in the available literature.

Application in Chemo- and Biosensor Development (as a recognition element or signaling probe)

There is no documented use of this compound as a recognition element or signaling probe in the development of chemosensors or biosensors. While aniline and piperazine moieties are sometimes incorporated into sensor designs due to their ability to interact with various analytes (e.g., metal ions, protons, small organic molecules), this specific compound has not been investigated for such purposes according to publicly accessible research. Consequently, there are no detailed research findings or data tables to present regarding its performance in sensing applications.

Advanced Analytical Methodologies for 2 Methyl 3 Piperazin 1 Ylmethyl Aniline

Chromatographic Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-Methyl-3-(piperazin-1-ylmethyl)aniline from synthesis mixtures, degradation products, or other matrices. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development would involve a systematic optimization of chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and efficient separation from any impurities. japtronline.com Key parameters to optimize include the stationary phase, mobile phase composition, pH, and column temperature.

Stationary Phase: A C18 (octadecylsilane) column is a common first choice due to its versatility and hydrophobicity, which is appropriate for retaining the target molecule. rjptonline.orgscielo.br

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is often employed. rjptonline.org For instance, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) mixed with a phosphate (B84403) buffer or water containing an acid modifier like formic acid allows for the fine-tuning of retention and peak shape. japtronline.comd-nb.info The basic nitrogen atoms in the piperazine (B1678402) and aniline (B41778) groups mean that a slightly acidic pH can ensure consistent ionization and prevent peak tailing.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector would be effective, as the aniline chromophore allows for strong UV absorbance. The detection wavelength would be set at the absorbance maximum (λmax) of the compound, likely in the 240-260 nm range, to ensure high sensitivity. rjptonline.org

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. japtronline.com Validation encompasses several key performance characteristics. scielo.br

Table 1: Typical HPLC Method Validation Parameters

Parameter Objective Typical Acceptance Criteria
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specific range. Correlation coefficient (R²) ≥ 0.999. japtronline.com
Precision To assess the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Relative Standard Deviation (%RSD) ≤ 2.0% for intraday and interday analysis. japtronline.comscielo.br
Accuracy To determine the closeness of the test results obtained by the method to the true value, often assessed via recovery studies. Percent recovery between 98.0% and 102.0%. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. %RSD of results should remain low under varied conditions (e.g., ±0.2 pH units, ±5% organic phase). rjptonline.org

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak should be pure and well-resolved from impurity peaks. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov Due to its relatively high molecular weight and the presence of polar N-H and -NH2 groups, this compound has a high boiling point and is not ideally suited for direct GC analysis. hakon-art.com Direct injection could lead to poor peak shape, thermal degradation, and low volatility.

Therefore, GC analysis would likely require a derivatization step to convert the polar amine groups into less polar, more volatile derivatives. This is a common strategy for analyzing compounds with similar functional groups. While specific derivatization procedures for this exact molecule are not established, general silylation or acylation reactions could be explored.

Should a suitable volatile derivative be formed, a GC method could be developed using a capillary column with a non-polar or medium-polarity stationary phase. rsc.orgresearchgate.net A Flame Ionization Detector (FID) would offer good sensitivity for the hydrocarbon-rich molecule, while a Nitrogen-Phosphorus Detector (NPD) would provide enhanced selectivity and sensitivity for this nitrogen-containing compound. epa.gov

The structure of this compound itself is achiral. Therefore, chiral chromatography is not applicable to the parent compound.

However, this technique would become essential if a stereocenter were introduced into the molecule during a stereospecific synthesis, for example, by adding a substituent to the piperazine ring or the benzylic methylene (B1212753) bridge. In such a scenario, the resulting product would be a pair of enantiomers. Since enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. unife.it

Chiral chromatography, most commonly HPLC using a Chiral Stationary Phase (CSP), is the predominant method for separating enantiomers. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com

For an amine-containing compound, polysaccharide-based CSPs are often highly effective. nih.gov

Table 2: Common Chiral Stationary Phases for Amine Compounds

CSP Type Chiral Selector Example Typical Application
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Broad-spectrum selector for a wide range of chiral compounds, including amines. mdpi.com
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Complementary to cellulose-based phases, effective for many pharmaceuticals. nih.gov

| Protein-based | Cellobiohydrolase (CBH) | Particularly effective for the separation of basic drugs containing nitrogen atoms. unife.it |

Method development would involve screening various CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to achieve baseline resolution of the enantiomers. nih.gov The determination of enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for trace-level analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This makes it the premier technique for detecting and quantifying analytes at very low concentrations. nih.gov

For this compound, an LC-MS/MS method would typically use an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules. d-nb.info Given the basic nature of the aniline and piperazine nitrogens, analysis would be performed in positive ion mode (ESI+).

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantification. sciex.com In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interference from matrix components. d-nb.infonih.gov

Table 3: Hypothetical MRM Transitions for this compound

Compound Precursor Ion ([M+H]⁺) Potential Product Ions Transition Type
This compound m/z 206.17 m/z 120.08 Loss of the piperazine ring fragment

In a non-clinical chemical biology context, LC-MS/MS is also a vital tool for metabolite identification. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements of potential metabolites. This data, combined with fragmentation patterns from MS/MS scans, allows for the structural elucidation of metabolic products, such as those resulting from hydroxylation, N-oxidation, or dealkylation of the parent molecule.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. semanticscholar.org It offers advantages such as extremely low sample and solvent consumption and rapid analysis times. mdpi.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing charged species in complex mixtures. nih.govnih.gov

Given that this compound contains two basic nitrogen centers, it would be readily protonated and positively charged in an acidic medium. This makes it an excellent candidate for CE-MS analysis.

The separation would be performed in a fused-silica capillary using a low-pH background electrolyte (BGE), such as formic acid or ammonium (B1175870) acetate. researchgate.net The CE system is coupled to the mass spectrometer via a specialized ESI interface that provides the sheath liquid necessary to complete the electrical circuit and facilitate nebulization. mdpi.com The MS detector provides sensitive and selective detection, confirming the identity of the migrating peak based on its mass-to-charge ratio. nih.gov CE-MS can offer an orthogonal separation mechanism to HPLC, providing a complementary analysis for purity assessment. nih.gov

Table 4: Potential CE-MS Parameters

Parameter Typical Setting Purpose
Capillary Fused-silica, 50 µm i.d. Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) 1 M Formic Acid Maintains a low pH to ensure analytes are cationic and minimizes wall interactions. mdpi.com
Separation Voltage 20-30 kV Driving force for electrophoretic migration.
Injection Mode Hydrodynamic or Electrokinetic Introduces the sample plug into the capillary.
MS Interface Sheath-liquid ESI Couples the CE separation to the mass spectrometer. researchgate.net

| MS Detection Mode | Positive Ion Mode | Detects the protonated analyte ([M+H]⁺). |

Voltammetric and Electrochemical Methods for Quantification

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the voltammetric and electrochemical quantification of this compound. While research exists on the electrochemical behavior of related compounds, such as various aryl piperazines and substituted anilines, no direct experimental data, including detailed research findings or data tables for the voltammetric analysis of this specific molecule, could be located.

The electrochemical properties of molecules are highly dependent on their unique structural characteristics. The presence of the electroactive aniline and piperazine moieties in this compound suggests that it would likely exhibit a response in voltammetric experiments. However, without specific studies, any discussion of potential methods, electrode materials, applied potentials, detection limits, or quantification ranges would be purely speculative.

General principles of electrochemistry suggest that the aniline group could be susceptible to oxidation at a suitable electrode surface, and the piperazine group might also undergo electrochemical reactions under certain conditions. Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the analysis of compounds with similar functional groups. The choice of electrode material (e.g., glassy carbon, platinum, or modified electrodes) and the optimization of experimental parameters (e.g., pH, supporting electrolyte) would be crucial for developing a quantitative method.

Despite the theoretical potential for its analysis via these methods, the absence of published research prevents the presentation of any factual data or established protocols for the voltammetric and electrochemical quantification of this compound. Therefore, no data tables or detailed research findings can be provided for this specific compound.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(piperazin-1-ylmethyl)aniline, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-methyl-3-(chloromethyl)aniline with piperazine under basic conditions (e.g., using N-diisopropylethylamine as a base) in polar aprotic solvents like DMF or NMP can yield the target compound . Optimization includes:

  • Temperature control : Reactions at 60–80°C improve kinetics without side-product formation.
  • Solvent selection : DMF enhances solubility but may require rigorous purification to remove residual amines .
  • Catalysis : Palladium-based catalysts or phase-transfer agents can accelerate piperazine incorporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities .
  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., piperazine methylene protons at δ 2.4–3.1 ppm; aromatic protons at δ 6.5–7.2 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (via ORTEP-3 software) validates molecular geometry and hydrogen-bonding networks .

Q. What factors influence the stability of this compound during storage?

Methodological Answer:

  • Environmental conditions : Store at –20°C in amber vials under argon to prevent oxidation of the aniline group .
  • pH sensitivity : Neutral to slightly acidic conditions (pH 5–7) minimize degradation; avoid alkaline media to prevent piperazine ring opening .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to simulate interactions with GPCRs or kinases. The piperazine moiety often targets serotonin/dopamine receptors due to its flexibility and hydrogen-bonding capacity .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like LogP, TPSA, and H-bond donors .

Q. What experimental strategies resolve contradictions in reported biochemical activity data?

Methodological Answer:

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., CYP450 isoforms) with cellular viability tests to distinguish direct vs. indirect effects .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How does the compound’s structure influence its environmental fate in soil systems?

Methodological Answer:

  • Adsorption studies : Use soil-column experiments with varying organic matter content. The piperazine group increases hydrophilicity, enhancing mobility in sandy soils .
  • Degradation pathways : Simulated solar radiation (via Box-Behnken design) coupled with MnFe2_2O4_4/Zn2_2SiO4_4 catalysts accelerates photodegradation; monitor intermediates via GC-MS .

Q. What are the challenges in detecting trace amounts of this compound in biological matrices?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or urine .
  • Mass spectrometry : Employ ESI+ mode with MRM transitions (e.g., m/z 220 → 175 for quantification; limit of detection <1 ng/mL) .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity verification : Re-crystallize the compound from ethanol/water mixtures and compare DSC thermograms with literature values .
  • Inter-laboratory validation : Share samples with collaborators for NMR and HPLC cross-testing to rule out instrumentation bias .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Methodological Answer:

  • Parameter standardization : Document exact stoichiometry (e.g., 1.1:1 aniline:piperazine ratio), solvent batch, and drying protocols .
  • Side-product analysis : Use LC-MS to identify by-products (e.g., N-oxides from over-oxidation) and adjust reaction conditions accordingly .

Emerging Research Directions

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand design : The aniline group can coordinate with Zn(II) or Cu(II) nodes. Optimize synthesis in DMF at 100°C to form porous structures; characterize BET surface area and CO2_2 adsorption capacity .

Q. What role does the piperazine moiety play in overcoming multidrug resistance (MDR) in cancer cells?

Methodological Answer:

  • P-gp inhibition assays : Test in MDCK-MDR1 cells; the piperazine group may block efflux pumps via hydrophobic interactions with transmembrane domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.